2'-Deoxy-xanthosine-5'-monophosphate

DNA lesion stability depurination kinetics nitric oxide mutagenesis

Researchers requiring dXMP for mutagenesis or synthetic biology face supply gaps because canonical dNTPs fail to replicate its unique monoanionic base-pairing (pKa ~5.5-5.7) and cannot substitute in the PurZ/PurB pathway for dBMP biosynthesis. Our ≥95% HPLC-verified 2'-Deoxy-xanthosine-5'-monophosphate (CAS 5187-90-6) resolves this. - Enables construction of defined xanthine-lesion oligonucleotides for polymerase-specific miscoding analysis (dTMP misincorporation signature). - Exclusive precursor for enzymatic deoxyisoguanosine monophosphate (dBMP) production, essential for six-letter DNA engineering. - Stable lesion standard with a characterized 2.4-year half-life in dsDNA, ensuring reproducible BER enzyme kinetics calibration.

Molecular Formula C10H13N4O8P
Molecular Weight 348.21 g/mol
CAS No. 5187-90-6
Cat. No. B13111899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-xanthosine-5'-monophosphate
CAS5187-90-6
Molecular FormulaC10H13N4O8P
Molecular Weight348.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)O)O
InChIInChI=1S/C10H13N4O8P/c15-4-1-6(22-5(4)2-21-23(18,19)20)14-3-11-7-8(14)12-10(17)13-9(7)16/h3-6,15H,1-2H2,(H2,18,19,20)(H2,12,13,16,17)/t4-,5+,6+/m0/s1
InChIKeyRTWWRSBEQVIVBY-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-xanthosine-5'-monophosphate (dXMP) CAS 5187-90-6: Purine Deoxynucleotide for DNA Lesion Research and Unnatural Base Pair Engineering


2'-Deoxy-xanthosine-5'-monophosphate (dXMP, CAS 5187-90-6) is a purine 2'-deoxyribonucleotide classified as a non-canonical DNA building block [1]. It is the 2'-deoxy form of xanthosine monophosphate (XMP), bearing a xanthine base (2,6-dioxopurine) linked to 2'-deoxyribose-5-phosphate [2]. dXMP arises biologically as the deamination product of 2'-deoxyguanosine-5'-monophosphate (dGMP) via nitric oxide (NO)-mediated damage and serves as a critical intermediate in the study of mutagenic DNA lesions [3]. Unlike canonical dNMPs, dXMP exhibits a distinctive pH-dependent ionization profile (pKa ~5.5–5.7 at N3), existing predominantly as a monoanion at physiological pH, which fundamentally alters its base-pairing properties and enzyme recognition compared to dGMP, dIMP, and other natural deoxynucleotides [1].

Non-Canonical dNMP

Purine deoxynucleotide with xanthine base; exists ~95% as monoanion at physiological pH due to pKa 5.5–5.7, altering base pairing and enzyme recognition.

DNA Lesion Probe

Arises from dGMP deamination under NO-mediated stress; enables G→A mutagenesis studies and translesion synthesis pathway analysis.

Unnatural Base Pair Precursor

Obligate substrate for PurZ/PurB biosynthesis of deoxyisoguanosine (dBMP), supporting expanded genetic alphabet research.

Why 2'-Deoxy-xanthosine-5'-monophosphate (dXMP) Cannot Be Replaced by Generic dNMPs or dIMP in Specialized Research Applications


Substituting dXMP with dGMP, dIMP, or canonical deoxynucleotides in experimental protocols introduces systematic errors because dXMP possesses a unique ionization state (monoanion at physiological pH due to N3-H deprotonation, pKa 5.5–5.7 vs. dGMP N1-H pKa ~9) that dictates its hydrogen-bonding donor/acceptor pattern, mimicking thymidine rather than guanine . Furthermore, dXMP is the obligate and specific precursor for enzymatic biosynthesis of the unnatural nucleotide deoxyisoguanosine monophosphate (dBMP) via the PurZ/PurB pathway—a reaction that no canonical dNMP can support [1]. In DNA damage research, dXMP formation from dGMP under nitrosative stress is pathway-specific; generic oxidized guanine products such as 8-oxo-dGMP do not recapitulate the distinct miscoding signature (preferential dTMP misincorporation leading to G→A transitions) that characterizes xanthine lesions [2]. These non-interchangeable properties make dXMP procurement mandatory for precise experimental outcomes in mutagenesis, DNA repair, and expanded genetic alphabet research.

dXMP Target Monoanion at pH 7.4, H-bond pattern mimics thymidine; enables purine–purine dX·dA pairing and altered enzyme recognition.
Generic dNMPs / dIMP dGMP remains neutral; dIMP also neutral. Ionization-state mismatch shifts base-pairing and protein-interaction profiles, limiting direct substitution.
dXMP Target dTMP misincorporation bias – pol α, η, κ preferentially insert dTMP opposite dX template, generating signature G→A transitions.
Generic dNMPs / 8-oxo-dGMP 8-oxo-dGMP and dIMP do not reproduce this specific miscoding signature; mutation spectra will differ, confounding lesion-specific mutagenesis readouts.
dXMP Target Exclusive PurZ/PurB substrate – only dXMP is converted to dBMP for iG-iC unnatural base pair biosynthesis.
Canonical dNTPs / dIMP No canonical dNMP or dIMP supports this two-enzyme cascade; pathway will not proceed without authentic dXMP.

Quantitative Differentiation Evidence for 2'-Deoxy-xanthosine-5'-monophosphate (dXMP) Against Comparator Nucleotides


Acid-Catalyzed Depurination Rate: dXMP vs. dGMP (Factor ~1000× at pH 4)

At acidic pH ≤ 4, 2'-deoxyxanthosine (the nucleoside form of dXMP) undergoes depurination at a rate exceeding that of 2'-deoxyguanosine (dG) by more than one order of magnitude (~1000-fold), forming abasic sites . At neutral pH (pH 7), however, the depurination rate ratio k(X)/k(G) is only 1.19, indicating near-parity in stability under physiological conditions [1]. This sharp pH-dependent divergence means dXMP-containing oligonucleotides require stringent pH control during synthesis, purification, and storage—a constraint absent for dGMP-containing constructs .

Depurination Rate (pH ≤ 4)
Head-to-head
k(X)/k(G) ≥ 10 at pH ≤ 4; ~1000-fold faster depurination at pH 4 (2.6 × 10⁻⁵ s⁻¹ for dX in ssDNA). k(X)/k(G) = 1.19 at neutral pH.
Supports pH-controlled synthesis and purification workflows. Acid lability requires specialized handling absent for dGMP constructs.
Data from Wuenschell et al. 2003; 37°C aqueous buffer, oligodeoxynucleotide context.
DNA lesion stability depurination kinetics nitric oxide mutagenesis abasic site formation

Polymerase Miscoding Signature: dXMP Templates Direct Preferential dTMP Misincorporation (G→A Mutation Bias) Unlike dG Templates

When 2'-deoxyxanthosine (dX) is positioned in a DNA template, mammalian DNA polymerases preferentially incorporate incorrect dTMP opposite the lesion, generating a signature G→A transition mutation [1]. In the Yasui et al. (2004) study, DNA polymerase α, η, and κ all preferentially inserted dTMP opposite dX, with dCMP (the correct base) incorporated at lower frequency. Only DNA polymerase β showed primary incorporation of correct dCMP [2]. In contrast, an unmodified dG template directs dCMP incorporation with high fidelity across all polymerases. The miscoding frequency varied by polymerase: pol η and κ readily bypassed dX, while pol α and β were retarded at the lesion site [2]. This contrasts with 2'-deoxyinosine (dI), another deaminated purine lesion, which predominantly pairs with dC [1].

Miscoding Signature
Head-to-head
dX templatevsdG template
dX: pol α, η, κ preferentially insert dTMP → G→A transitions; pol β inserts dCMP. dG: faithful dCMP incorporation by all polymerases.
Supports lesion-specific mutagenesis endpoint interpretation. dIMP or 8-oxo-dGMP cannot reproduce this miscoding bias.
38-mer template; calf thymus pol α, human pol β/η/κ; steady-state kinetics (Yasui et al. 2004).
translesion synthesis miscoding potential DNA polymerase fidelity G-to-A mutation

pH-Dependent Duplex Thermal Stability: Xanthine Base Pairs Gain Unusual Stabilization at Acid pH Unlike dI or Canonical Bases

Duplexes containing dX paired with adenine or cytosine exhibit an unusual increase in thermal stability upon lowering the pH to 5.5, a property not observed with dI-containing or canonical duplexes [1]. At pH 5.5, xanthine base-pair stabilities are similar to those of dI-containing duplexes measured at neutral pH, demonstrating that dX uniquely stabilizes duplex structures under mildly acidic conditions [1]. In contrast, at pH 7.5, the least stable xanthine base pair is xanthine-cytosine, and the relative thermodynamic stabilities (by Tm) follow the order: T > G > A ≈ C [2]. This pH-gated stabilization is directly attributable to the N3-H pKa of dX (5.5–5.7), which alters the hydrogen-bonding pattern upon protonation/deprotonation [1].

pH-Dependent Duplex Stability
Reported
dX·A / dX·C at pH 5.5vsdI duplexes at neutral pH
dX duplexes gain unusual thermal stabilization upon acidification; dI and canonical duplexes lack this pH-gated stability increase. Relative Tm: dX·T > dX·G > dX·A ≈ dX·C at pH 7.5.
Supports pH-responsive DNA nanostructure design. Acid-triggered stabilization enables switchable architectures not achievable with dIMP.
UV thermal denaturation data; Eritja et al. 1986. pH 5.5 vs 7.5 comparison.
oligonucleotide thermodynamics melting temperature base-pair stability xanthine-adenine pairing

Exclusive Enzymatic Precursor for Unnatural Nucleotide dBMP: dXMP Is the Sole Substrate for PurZ/PurB-Catalyzed Deoxyisoguanosine Biosynthesis

dXMP is the exclusive substrate for the two-enzyme cascade (bacteriophage PurZ + bacterial PurB) that converts it into 2'-deoxyisoguanosine 5'-monophosphate (dBMP), the direct precursor for the isoguanine-isocytosine (iG-iC) unnatural base pair [1]. No canonical dNMP (dAMP, dGMP, dCMP, dTMP) or dIMP can serve as a substrate for this transformation. This reaction constitutes a critical step in the de novo biosynthesis of unnatural DNA with an expanded six-letter genetic alphabet [1]. The pathway requires dXMP as the starting material because the PurZ adenylosuccinate synthetase homolog specifically recognizes the xanthine 2,6-dioxo substitution pattern to catalyze the aspartate addition at C-2, which PurB subsequently processes to yield the isoguanine heterocycle [2].

Enzymatic Precursor Exclusivity
Class-level
dXMP is the sole substrate for PurZ + PurB two-enzyme cascade, converting to dBMP. No canonical dNMP or dIMP supports this transformation.
Essential for expanded genetic alphabet biosynthesis. Substrate specificity confirms pathway dependency on authentic dXMP.
In vitro assay; recombinant PurZ/PurB; ATP and aspartate co-substrates; verified by HPLC/MS (Zhao et al. 2022).
unnatural base pair expanded genetic alphabet deoxyisoguanosine synthetic biology PurZ enzyme

Ionization State Differential: dXMP Exists as a Monoanion (~95%) at Physiological pH Unlike dGMP (Neutral)

The pKa of the N3 proton in 2'-deoxyxanthosine is 5.5–5.7, meaning that at physiological pH (7.4), dXMP exists approximately 95% as a monoanion with the negative charge localized on the xanthine base . In contrast, dGMP has an N1-H pKa of approximately 9 and remains predominantly neutral at physiological pH [1]. This fundamental difference in ionization state alters the hydrogen-bond donor/acceptor pattern: the dX monoanion presents the same pattern as thymidine, enabling purine–purine dX·dA base pairing that distorts the DNA helix . The monoanionic state also affects recognition by DNA polymerases, glycosylases, and nucleotide-metabolizing enzymes, as demonstrated by the pH-dependent substrate properties of xanthosine with purine nucleoside phosphorylases [1].

Ionization State at pH 7.4
Head-to-head
dXMP ~95% monoanionicvsdGMP predominantly neutral
ΔpKa ~3.3–3.5 units (dX N3-H 5.5–5.7; dG N1-H ≈9). dX anion mimics thymidine H-bond pattern, enabling charge-mediated DNA–protein interaction studies.
Supports research on charge-governed molecular recognition. pH-sensitive enzyme recognition profiles differ fundamentally from neutral purine analogs.
NMR titration data; Poznanski et al. 2003. Aqueous solution.
nucleotide ionization pKa hydrogen bonding enzyme recognition xanthine monoanion

Long-Term Stability in Duplex DNA: dX Exhibits a Half-Life of 2.4 Years at pH 7, 37°C—A Persistent Mutagenic Lesion

Contrary to earlier assumptions that 2'-deoxyxanthosine is an unstable lesion, quantitative stability measurements demonstrate a half-life (t₁/₂) of 2.4 years for dX in double-stranded DNA at pH 7, 37°C, and 110 mM ionic strength [1]. In single-stranded DNA, the half-life at pH 7 is 17,700 h (~2.0 years), and in double-stranded DNA at pH 7, it is 20,900 h (~2.4 years) [1]. The acid-catalyzed depurination rate constant is 2.6 × 10⁻⁵ s⁻¹, and the pH-independent rate constant is 1.4 × 10⁻⁸ s⁻¹ [1]. This persistence contrasts sharply with the rapid depurination at low pH (t₁/₂ = 3.7 min at pH 2 for the free nucleoside) and establishes dX as a lesion capable of accumulating over the lifespan of a cell, contributing to chronic inflammation-associated mutagenesis [1][2].

Long-Term Lesion Stability
Reported
Half-life of dX in dsDNA: 2.4 years (pH 7, 37°C, 110 mM ionic strength). ssDNA t₁/₂ = 17,700 h; acid-catalyzed depurination rate constant 2.6 × 10⁻⁵ s⁻¹.
Supports persistent lesion calibration for DNA repair kinetics. Enables long-term accumulation studies in chronic inflammation models.
Vongchampa et al. 2003. k(X)/k(G) = 1.19 at neutral pH (Wuenschell et al. 2003).
DNA lesion persistence half-life deamination mutagenesis xanthine stability DNA repair

Optimal Scientific and Industrial Use Cases for 2'-Deoxy-xanthosine-5'-monophosphate (dXMP) Based on Verified Differentiation Evidence


Synthesis of Site-Specifically Modified DNA Templates for Translesion Synthesis and Mutagenesis Studies

dXMP is the required precursor for preparing oligonucleotides bearing xanthine lesions at defined positions to quantify polymerase-specific miscoding frequencies. As demonstrated by Yasui et al. (2004), dX-containing templates reveal that pol α, η, and κ preferentially insert dTMP opposite the lesion (generating G→A transitions), while pol β primarily inserts dCMP—information critical for assigning mutagenic signatures to nitric oxide-induced DNA damage [1]. dGMP or 8-oxo-dGMP cannot reproduce this lesion-specific miscoding spectrum, making high-purity dXMP (≥95% by HPLC, as supplied by CymitQuimica and BOC Sciences) essential for constructing biologically relevant DNA damage models [2].

Enzymatic Biosynthesis of Unnatural Nucleotides for Expanded Genetic Alphabet Research

dXMP is the exclusive substrate for the PurZ/PurB two-enzyme cascade that produces deoxyisoguanosine monophosphate (dBMP), the nucleotide precursor for the isoguanine-isocytosine (iG-iC) unnatural base pair [1]. This reaction, reported in ChemBioChem (Zhao et al. 2022), is a cornerstone of efforts to engineer organisms capable of de novo biosynthesis of six-letter DNA. Because no canonical dNMP can substitute for dXMP in this pathway, laboratories engaged in synthetic biology and xenobiology must source authentic dXMP (CAS 5187-90-6) with verified identity by mass spectrometry and HPLC to ensure successful dBMP production [1].

pH-Responsive Oligonucleotide Nanostructures Exploiting Xanthine's Acid-Stabilized Base Pairing

The unique pH-dependent duplex stabilization of dX-containing oligonucleotides—whereby dX·A and dX·C pairs gain thermal stability upon acidification to pH 5.5—enables the design of DNA nanoswitches and sensors that undergo conformational changes in response to pH [1]. Eritja et al. (1986) established that xanthine base-pair stabilities at pH 5.5 are comparable to those of dI duplexes at neutral pH, providing a quantitative framework for pH-triggered structural transitions. This property is absent in dGMP, dIMP, and 7-deaza-dX-modified oligonucleotides, making dXMP phosphoramidite (available from Glen Research and Biosearch Technologies as the NPE-protected CE-phosphoramidite) the building block of choice for acid-gated DNA devices [1][2].

Calibrated DNA Lesion Persistence Standards for DNA Repair Kinetics and Biomarker Quantification

With a verified half-life of 2.4 years in double-stranded DNA at physiological pH (Vongchampa et al. 2003), dXMP-containing oligonucleotides serve as stable, long-lived lesion standards for calibrating base excision repair (BER) enzyme kinetics [1]. Wuenschell et al. (2003) demonstrated that the BER glycosylase reactivity order for excising xanthine from X·C base pairs is AlkA > Mpg > Nth > Fpg, providing a quantitative repair hierarchy [2]. Laboratories quantifying DNA damage in clinical samples or assessing repair enzyme activity can use dXMP-incorporated oligodeoxynucleotides as internal standards whose lesion stability has been rigorously characterized across pH conditions, enabling accurate cross-study comparisons [1][2].

Application
Selection Property
Validation Focus
Translesion synthesis template preparation
Lesion-specific miscoding profile (G→A bias)
Polymerase bypass fidelity endpoints
Unnatural nucleotide biosynthesis
PurZ/PurB substrate exclusivity
dBMP product verification and expanded alphabet assembly
pH-responsive DNA nanostructures
Acid-stabilized xanthine base pairing
pH-dependent duplex Tm interpretation
DNA repair kinetics calibration
Long-term lesion stability context
BER enzyme activity quantification in research models
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